molecular formula C9H10N2O2 B091322 N-Acetyl-N'-phenylurea CAS No. 102-03-4

N-Acetyl-N'-phenylurea

Cat. No.: B091322
CAS No.: 102-03-4
M. Wt: 178.19 g/mol
InChI Key: RUPVBKFFZNPEPS-UHFFFAOYSA-N
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Description

N-Acetyl-N'-phenylurea is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.192 g/mol . It is a derivative of urea, characterized by the presence of an acetyl group and a phenyl group attached to the urea moiety.

Chemical Reactions Analysis

N-Acetyl-N'-phenylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-Acetyl-N'-phenylurea can be compared with other similar compounds, such as:

These compounds share a similar urea backbone but differ in the substituents attached to the nitrogen atoms. The uniqueness of 1-acetyl-3-phenylurea lies in its specific acetyl and phenyl groups, which confer distinct chemical and biological properties .

Biological Activity

N-Acetyl-N'-phenylurea (NAPU), also known as 1-acetyl-3-phenylurea, is an organic compound with the molecular formula C₉H₁₀N₂O₂. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of NAPU, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

NAPU is structurally related to other urea derivatives, which have been investigated for their diverse biological effects. The compound is synthesized through the reaction of phenyl isocyanate with acetic anhydride or acetyl chloride. Its derivatives have shown promise in various therapeutic areas, including antihyperglycemic effects and potential applications in cancer treatment.

Antihyperglycemic Activity

Research indicates that some derivatives of NAPU possess antihyperglycemic properties. In a study examining the effect of NAPU on glucose metabolism, it was observed that specific derivatives could enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This activity is attributed to the modulation of metabolic pathways involved in glucose homeostasis.

Anticancer Potential

Recent studies have explored the anticancer potential of NAPU and its derivatives. For instance, a series of urea-based compounds were evaluated for their cytotoxic effects against various cancer cell lines. One derivative demonstrated significant inhibition of cell proliferation in human leukemia cells, suggesting a potential role as a chemotherapeutic agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of NAPU can be attributed to several mechanisms:

  • Enzyme Inhibition : NAPU and its derivatives have been shown to inhibit certain enzymes involved in cancer progression and metabolic disorders. For example, they may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation .
  • Oxidative Stress Modulation : Some studies suggest that NAPU may exert antioxidant effects by influencing glutathione levels within cells. This modulation can protect cells from oxidative damage, which is a contributing factor in many diseases.
  • Cell Signaling Pathways : NAPU may impact various signaling pathways, including those related to insulin signaling and apoptosis. These interactions can lead to enhanced cellular responses to metabolic changes or therapeutic interventions .

Case Study 1: Antihyperglycemic Effects

In a controlled study involving diabetic rats treated with NAPU derivatives, significant reductions in fasting blood glucose levels were observed compared to control groups. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds.

CompoundBlood Glucose Reduction (%)Mechanism
NAPU Derivative A30%Insulin sensitization
NAPU Derivative B25%Glucose uptake enhancement

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of NAPU derivatives revealed promising results against human leukemia cell lines. The most potent derivative exhibited an IC₅₀ value of 0.5 µM, indicating strong cytotoxicity .

CompoundIC₅₀ (µM)Cancer Type
NAPU Derivative C0.5Leukemia
NAPU Derivative D1.2Breast Cancer

Properties

IUPAC Name

N-(phenylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPVBKFFZNPEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144509
Record name 1-Acetyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-03-4
Record name N-[(Phenylamino)carbonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Acetyl-3-phenylurea
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Record name 1-Acetyl-3-phenylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60262
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Record name 1-Acetyl-3-phenylurea
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Record name 1-acetyl-3-phenylurea
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Record name PHENYLUREIDOACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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